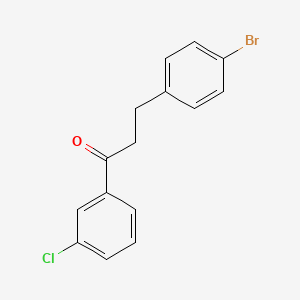
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one
Übersicht
Beschreibung
3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, or BCP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C13H9BrClO. BCP is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. It has been studied extensively for its biochemical and physiological effects, and has been found to have a number of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research on chalcone derivatives, including compounds structurally similar to 3-(4-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, has shown significant promise in the development of materials for semiconductor devices. These compounds have been evaluated for their linear optical, second and third-order nonlinear optical properties, revealing potential for use in optoelectronics and charge transport applications (Shkir et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis
Studies on alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives, including structural analyses through X-ray diffraction and Hirshfeld surface analysis, have provided insights into their molecular interactions. These analyses highlight the compounds' stability and potential for further chemical modification and application in various fields (Nadaf et al., 2019).
Antifungal and Antimicrobial Activity
Compounds with halogenated phenyl groups have been evaluated for their in vitro activity against a range of pathogenic yeasts and molds. These studies have identified promising candidates for the development of new antifungal and antimicrobial agents, highlighting the potential of such compounds in addressing drug-resistant infections (Buchta et al., 2004).
Molecular Docking and Anticancer Activity
Research into the synthesis and characterization of chalcone derivatives has also explored their interactions with biological targets. Molecular docking studies have shed light on the potential inhibitory activity of these compounds against key proteins involved in cancer and other diseases. For example, a study on halogen-substituted chalcones demonstrated their cytotoxic effects against MCF-7 breast cancer cells, suggesting their potential as chemotherapeutic agents (Brahmana et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGYCWLGDZAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



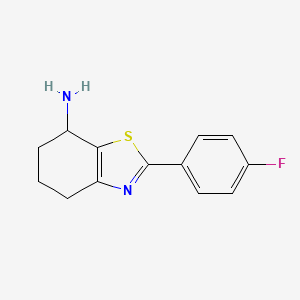
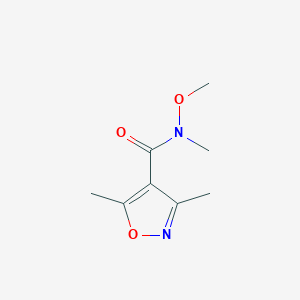
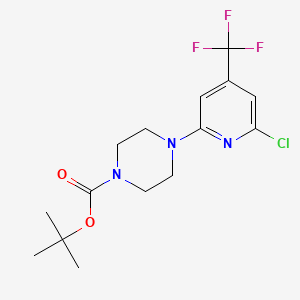
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1532329.png)

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

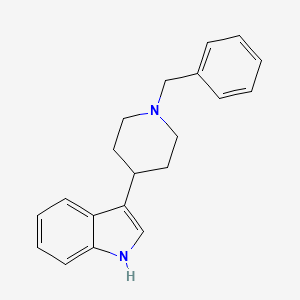
![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
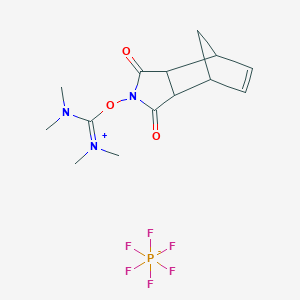
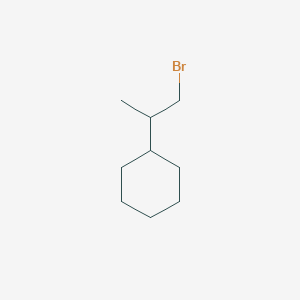

![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)